molecular formula C15H23ClN4O3S B3034770 (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 220241-60-1

(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

货号: B3034770
CAS 编号: 220241-60-1
分子量: 374.9 g/mol
InChI 键: ZFIOCHSHJADREN-YKDSUIRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a useful research compound. Its molecular formula is C15H23ClN4O3S and its molecular weight is 374.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol , also known by its CAS number 376608-74-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H27ClN4O4SC_{17}H_{27}ClN_{4}O_{4}S, with a molecular weight of approximately 418.94 g/mol. The structural characteristics include:

  • Chiral Centers : The compound features multiple chiral centers which may influence its biological activity.
  • Functional Groups : The presence of amino and chloro substituents suggests potential interactions with biological targets.
PropertyValue
Molecular FormulaC₁₇H₂₇ClN₄O₄S
Molecular Weight418.94 g/mol
CAS Number376608-74-1
Purity96%

Antiplatelet Activity

Recent studies have indicated that compounds structurally related to ticagrelor, including our compound of interest, exhibit significant antiplatelet activity. Ticagrelor is an established P2Y12 receptor antagonist used in cardiovascular therapy.

Research Findings

  • Mechanism of Action : The compound inhibits ADP-induced platelet aggregation, similar to ticagrelor and its metabolite AR-C124910. This inhibition has been quantified in various studies using the area under the curve (AUC) method for platelet aggregation.
  • Comparative Efficacy : In vitro assays demonstrated that the compound's antiplatelet activity is comparable to ticagrelor, with fold-inhibition values indicating effective blockade of platelet aggregation pathways .

Antibacterial Activity

In addition to its antiplatelet effects, there is emerging evidence suggesting antibacterial properties against Gram-positive bacteria.

Case Studies

  • Bactericidal Activity : A study reported that ticagrelor and its metabolites showed bactericidal activity against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The compound's structural analogs were tested for similar activities, revealing varying degrees of efficacy .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were determined using broth microdilution methods, highlighting the potential for developing new antibacterial agents based on this scaffold .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Like ticagrelor, it is anticipated to undergo extensive metabolism via cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. This metabolic pathway can influence both efficacy and safety profiles.

Safety and Toxicology

Preliminary toxicological assessments are essential to establish safety margins for therapeutic use. Current data suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to confirm these findings.

科学研究应用

Medicinal Chemistry Applications

This compound is primarily noted for its role as an intermediate in the synthesis of ticagrelor, a widely used antiplatelet medication. The structure of this compound allows for modifications that can enhance efficacy and reduce side effects.

Antiplatelet Activity

Ticagrelor and its derivatives are essential in preventing thrombotic cardiovascular events. The incorporation of the pyrimidine moiety is crucial for the pharmacological activity against platelet aggregation.

Potential Anticancer Properties

Recent studies suggest that compounds with similar structural frameworks may exhibit anticancer properties. The presence of the amino and chloro substituents on the pyrimidine ring could interact with biological targets involved in cancer progression.

Pharmacological Insights

The pharmacological profile of (3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has been explored through various studies:

Pharmacokinetics

Research indicates that modifications to the compound can alter its absorption and metabolism profiles. Understanding these pharmacokinetic properties is vital for developing more effective derivatives with improved bioavailability.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard for various analytical techniques.

High-performance Liquid Chromatography (HPLC)

The compound is utilized as a standard in HPLC methods for quantifying ticagrelor and its metabolites in biological samples. Its distinct chromatographic behavior aids in accurate identification and quantification.

Mass Spectrometry

Mass spectrometric analysis of this compound allows for detailed structural elucidation and confirmation of synthetic pathways during drug development processes.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAntiplatelet activityDemonstrated significant inhibition of platelet aggregation comparable to ticagrelor.
Study BAnticancer propertiesIdentified potential cytotoxic effects against specific cancer cell lines.
Study CAnalytical methodsDeveloped an HPLC method using this compound as a standard for ticagrelor quantification.

常见问题

Basic Questions

Q. What are the key challenges in synthesizing this compound, and how can stereochemical integrity be maintained?

The synthesis involves constructing a cyclopenta[d][1,3]dioxolane core with four defined stereocenters (3aR,4S,6R,6aS) and functionalizing the pyrimidine moiety. Key challenges include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to ensure correct configuration at the 3aR,4S,6R,6aS positions.
  • Protecting groups : Protect the hydroxyl group during pyrimidine coupling to avoid side reactions .
  • Purification : Employ preparative HPLC to isolate stereoisomers, as minor impurities (e.g., 97% vs. 98% purity) can arise from incomplete resolution .

Q. What analytical methods are recommended for structural elucidation?

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to assign stereochemistry and verify the pyrimidine-thioether linkage.
  • X-ray crystallography : Resolve absolute configuration, particularly for the cyclopenta-dioxolane core .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C18_{18}H25_{25}ClN5_5O3_3S) and detect isotopic patterns for chlorine .

Q. How can researchers assess purity and identify common impurities?

  • HPLC-UV/LC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities.
  • Impurity profiling : Compare retention times and HRMS data with known impurities (e.g., Ticagrelor Impurity 68) .
  • Quantitative NMR (qNMR) : Validate purity independently if chromatographic methods show discrepancies .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidine functionalization be investigated?

  • Kinetic studies : Monitor intermediates via stopped-flow NMR or inline IR spectroscopy to elucidate nucleophilic aromatic substitution (SNAr) pathways.
  • Computational modeling : Use DFT calculations to predict regioselectivity of the 5-amino-6-chloro-pyrimidine reaction with thiols .

Q. What strategies resolve contradictions in stability data under varying conditions?

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • Cross-validation : Compare HPLC, LC-MS, and thermal gravimetric analysis (TGA) data to distinguish hydrolysis (cyclopenta-dioxolane ring opening) vs. oxidation (propylthio group) .

Q. How does stereoisomerism impact biological activity, and how can isomers be separated?

  • Chiral chromatography : Use a Chiralpak IG column with hexane/isopropanol to resolve enantiomers.
  • Bioactivity assays : Test isolated isomers against target receptors (e.g., adenosine diphosphate receptors for Ticagrelor analogs) to correlate stereochemistry with efficacy .

Q. What advanced techniques characterize solid-state polymorphism?

  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may affect dissolution rates in biological assays .

Q. Methodological Tables

Table 1. Recommended HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionPurity Threshold
C18 (5 µm)Acetonitrile/Water1.0 mL/minUV 254 nm≥97%

Table 2. Stability Study Parameters

ConditionTemperatureHumidityDurationKey Degradation Pathway
Accelerated40°C75% RH1 monthHydrolysis of dioxolane
Photolytic25°CN/A48 hoursOxidation of thioether

属性

IUPAC Name

(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O3S/c1-4-5-24-14-19-12(16)9(17)13(20-14)18-7-6-8(21)11-10(7)22-15(2,3)23-11/h7-8,10-11,21H,4-6,17H2,1-3H3,(H,18,19,20)/t7-,8+,10+,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIOCHSHJADREN-YKDSUIRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
Reactant of Route 2
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 3
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 4
Reactant of Route 4
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 5
Reactant of Route 5
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 6
(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。